Glisolamide - 24477-37-0

Glisolamide

Catalog Number: EVT-366245
CAS Number: 24477-37-0
Molecular Formula: C20H26N4O5S
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glisolamide is a sulfonamide.
Glisolamide is a second-generation sulfonylurea with antihyperglycemic activity. Glisolamide is comparable to glyburide and gliquidone in controlling blood glucose levels.
Source and Classification

Glisolamide can be sourced from synthetic pathways that involve the modification of sulfonamide structures. Its classification as a sulfonamide indicates that it contains a sulfonyl group (-SO₂-) attached to an amine, which is characteristic of this class of compounds. The specific structural features of Glisolamide contribute to its unique properties and biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of Glisolamide typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available sulfonamide precursors.
  2. Functionalization: Various functional groups may be introduced to enhance the compound's activity or solubility.
  3. Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

For example, one method might involve the reaction of a sulfonyl chloride with an amine in the presence of a base, leading to the formation of Glisolamide. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Glisolamide can be characterized by its specific arrangement of atoms, which influences its chemical behavior and biological activity. Key structural features include:

  • Sulfonyl Group: This group is central to the compound's classification as a sulfonamide.
  • Amine Component: The presence of an amine group contributes to the compound's reactivity and interaction with biological targets.

The molecular formula for Glisolamide is typically represented as CxHyNzOwSvC_xH_yN_zO_wS_v, where x, y, z, w, and v represent the number of each type of atom in the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Glisolamide can undergo various chemical reactions typical of sulfonamides:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  2. Acid-Base Reactions: The compound can act as a weak acid or base depending on the pH of the environment.
  3. Hydrolysis: In aqueous conditions, Glisolamide may hydrolyze, affecting its stability and activity.

These reactions are essential for understanding how Glisolamide interacts with other molecules in biological systems.

Mechanism of Action

Process and Data

The mechanism of action for Glisolamide involves its interaction with specific biological targets:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby exerting therapeutic effects.
  • Receptor Binding: Glisolamide could bind to receptors on cell membranes, influencing signaling pathways related to inflammation or glucose metabolism.

Research into these mechanisms is ongoing, with studies focusing on elucidating the precise interactions at the molecular level.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Glisolamide include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility in water and organic solvents varies based on its functional groups.
  • Melting Point: This property can provide insight into the purity and stability of the compound.

Chemical properties include:

  • Stability: Stability under various pH conditions is crucial for its application.
  • Reactivity: Reactivity with nucleophiles or electrophiles can be leveraged in synthetic applications.
Applications

Scientific Uses

Glisolamide has potential applications across several scientific domains:

  • Pharmaceutical Development: Its properties make it a candidate for drug development aimed at treating diabetes or inflammatory diseases.
  • Biochemical Research: As a tool compound, it can be used to study metabolic pathways or enzyme functions.
  • Agricultural Chemistry: There may be applications in developing agrochemicals that leverage its biological activity against pests or diseases.
Biosynthetic Pathways and Precursor Utilization

Hexosamine Biosynthesis Pathway Regulation in Eukaryotic Systems

The hexosamine biosynthetic pathway (HBP) serves as a critical metabolic node integrating nutrient sensing with cellular signaling through the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar functions as the primary substrate for protein N-glycosylation and O-GlcNAcylation, post-translational modifications essential for protein folding, stability, and function [2] [7].

Nutrient-Dependent Regulation: Flux through the HBP is tightly controlled by substrate availability and energy status. Key substrates include:

  • Glucose: Provides fructose-6-phosphate (F6P) via glycolysis
  • Glutamine: Serves as the nitrogen donor for the rate-limiting enzyme GFAT
  • Acetyl-CoA: Contributes the acetyl group for N-acetylation
  • UTP: Supplies uridine for UDP-GlcNAc synthesis [2] [7]

Approximately 2–5% of cellular glucose enters the HBP under physiological conditions, though this flux increases dramatically under hyperglycemic conditions or during endoplasmic reticulum (ER) stress [2] [10].

Signaling Pathway Integration: Nutrient-sensing kinases directly modulate HBP activity:

  • mTORC1: Phosphorylates GFAT1 at Ser243, enhancing its activity and promoting UDP-GlcNAc production during nutrient-replete conditions
  • AMPK: Inhibits GFAT1 during energy depletion (e.g., low ATP:AMP ratios) to conserve resources
  • Unfolded Protein Response (UPR): IRE1α-XBP1 signaling upregulates GFPT2 expression to enhance protein glycosylation capacity during proteotoxic stress. In Parkinson’s disease models, disruption of this axis reduces GFPT2 expression, impairing lysosomal hydrolase maturation [7] [10]

Pathophysiological Implications: Dysregulated HBP contributes to insulin resistance and neurodegeneration:

  • Adipocyte studies demonstrate that elevated free fatty acids increase UDP-GlcNAc levels by >150%, directly inhibiting insulin-stimulated glucose uptake via defective GLUT4 translocation [1]
  • In Parkinson’s patient iPSC-derived midbrain neurons, reduced GFPT2 activity causes UDP-GlcNAc deficiency, leading to misfolded lysosomal hydrolases and α-synuclein accumulation [10]

Table 1: Regulatory Mechanisms of the Hexosamine Biosynthetic Pathway

RegulatorTargetEffect on HBPPhysiological Context
GlucoseF6P substrate↑ GFAT activity, ↑ UDP-GlcNAc synthesisHyperglycemia, ER stress
GlutamineGFAT glutaminase↑ GlcN-6-P productionNutrient-replete conditions
mTORC1GFAT1 (Ser243)↑ Enzyme activity by 2–3 foldGrowth factor signaling
AMPKGFAT1↓ Activity during energy deficitLow ATP, metabolic stress
IRE1α-XBP1 (UPR)GFPT2 transcription↑ Enzyme expression during proteostasisER stress, protein misfolding

Glucosamine-6-Phosphate Synthase Catalytic Mechanisms

Glucosamine-6-phosphate synthase (GFAT; EC 2.6.1.16) catalyzes the committed step of HBP: the conversion of fructose-6-phosphate (F6P) and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate. This bifunctional enzyme contains two distinct catalytic domains:

N-terminal Glutaminase Domain:

  • Hydrolyzes glutamine to glutamate and ammonia through a conserved cysteine-histidine-glutamate catalytic triad
  • Generated ammonia is channeled through an intramolecular tunnel to the isomerase domain [3] [7]

C-terminal Isomerase Domain:

  • Binds F6P via a conserved Rossmann fold
  • Utilizes ammonia to aminate F6P at C2 position, forming GlcN-6-P
  • Requires conformational changes that reposition the glutaminase domain upon F6P binding [3] [7]

Isoform-Specific Regulation: Eukaryotes express two tissue-specific isoforms:

  • GFAT1 (GFPT1): Ubiquitously expressed; subject to feedback inhibition by UDP-GlcNAc (Ki = 45–60 µM) and allosteric activation by F6P
  • GFAT2 (GFPT2): Predominant in neural tissues; less sensitive to UDP-GlcNAc inhibition but regulated transcriptionally by XBP1 during ER stress [2] [7] [10]

Table 2: Functional Properties of GFAT Isoforms

PropertyGFAT1GFAT2
Tissue DistributionUbiquitousCNS-enriched
Km (F6P)0.8 ± 0.2 mM1.2 ± 0.3 mM
Km (Glutamine)2.5 ± 0.4 mM3.1 ± 0.5 mM
UDP-GlcNAc InhibitionStrong (IC₅₀ = 55 µM)Weak (IC₅₀ > 200 µM)
Transcriptional RegulatorsSP1, CREBXBP1, ATF6 (UPR sensors)

Allosteric Modulation: GFAT exhibits complex kinetic behavior:

  • F6P binding induces a 10-fold increase in glutaminase turnover by repositioning catalytic residues
  • UDP-GlcNAc stabilizes an autoinhibited conformation where the glutaminase domain occludes the active site
  • End-product inhibition is counterbalanced by elevated F6P concentrations during hyperglycemia [2] [3]

Substrate Competition Between Glucose and Glucosamine in Metabolic Flux

Glucose and glucosamine (GlcN) compete for entry into the HBP, significantly altering carbon partitioning in central metabolism. GlcN enters via a salvage pathway that bypasses GFAT, directly generating GlcN-6-P via hexokinase phosphorylation.

Metabolic Flux Studies:

  • Glucose vs. Glucosamine Utilization: In rat skeletal muscle, lipid-induced insulin resistance increased UDP-GlcNAc concentrations from 20.4 ± 1.7 nmol/g to 55.5 ± 1.1 nmol/g (p < 0.01). Equivalent increases induced by glucosamine infusion (3 µmol/kg/min) similarly suppressed glucose uptake by 28% and glycogen synthesis by 40%, confirming HBP overactivation as the mechanistic link [1]
  • Astrocyte Competition Assays: Glutamate dominates oxidative metabolism when multiple substrates are present. ¹⁴CO₂ production from [U-¹⁴C]glucose decreased by 65% when unlabeled glutamate was added, whereas glucose did not suppress glutamate oxidation. This indicates hierarchical substrate utilization favoring amino acids over glucose in neural metabolism [5]

Molecular Mechanisms of Competition:

  • Hexokinase Saturation: GlcN competes with glucose for hexokinase binding (Km = 0.8 mM vs. 0.1 mM for glucose), reducing glucose phosphorylation during GlcN supplementation
  • Feedback Inhibition: GlcN-derived UDP-GlcNAc allosterically inhibits GFAT and hexokinase, creating cross-pathway suppression
  • Transcriptional Reprogramming: Chronic HBP activation induces OGT-mediated O-GlcNAcylation of transcription factors (e.g., Sp1), downregulating GLUT4 expression and further limiting glucose uptake [1] [6]

Pathophysiological Consequences:

  • Insulin Resistance: In adipocytes, glucosamine (5 mM) reduces insulin-stimulated glucose transport by 70% within 3 hours via impaired GLUT4 translocation, mirroring lipid-induced defects [1]
  • Chondroprotection vs. Metabolic Toxicity: In traumatized cartilage, GlcNAc (2.5–10 mM) increased chondrocyte viability by 11–15% post-injury and suppressed MMP expression. Paradoxically, it reduced collagen II biosynthesis by 30%, indicating context-dependent outcomes [6]

Table 3: Substrate Competition in Metabolic Flux Studies

Experimental SystemSubstrate ManipulationKey Metabolic EffectFunctional Consequence
Rat skeletal muscleLipid infusion (FFA ≈1.4 mM)↑ UDP-GlcNAc (172%), ↓ glucose uptake (28%)Fat-induced insulin resistance
Rat euglycemic clampGlucosamine (3 µmol/kg/min)↑ UDP-GlcNAc (170%), ↓ glycogen synthesis (40%)Reproduced insulin resistance
Primary astrocytesGlutamate addition to glucose↓ ¹⁴CO₂ from glucose by 65%Preferential amino acid oxidation
Traumatized human cartilageGlcNAc (10 mM) post-injury↑ Cell viability (14.6%), ↓ collagen II synthesisAnti-catabolic but anti-anabolic

Compound List

Properties

CAS Number

24477-37-0

Product Name

Glisolamide

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C20H26N4O5S/c1-14-13-18(23-29-14)19(25)21-12-11-15-7-9-17(10-8-15)30(27,28)24-20(26)22-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,21,25)(H2,22,24,26)

InChI Key

GZKDXUIWCNCNBJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Synonyms

glisolamide
glysolamide
N-(4-(beta-(5-methylisoxazol-3-carboxamido)-ethyl)benzenesulfonyl)-N(1)-cyclohexylurea

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

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